2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-chlorophenol
Description
2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-chlorophenol is a phenolic derivative featuring a 4-chlorophenol backbone substituted with a (1,3-benzodioxol-5-ylamino)methyl group. The benzodioxol moiety introduces a fused oxygen-containing heterocycle, which enhances steric bulk and electronic effects compared to simpler chlorophenols.
Properties
Molecular Formula |
C14H12ClNO3 |
|---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
2-[(1,3-benzodioxol-5-ylamino)methyl]-4-chlorophenol |
InChI |
InChI=1S/C14H12ClNO3/c15-10-1-3-12(17)9(5-10)7-16-11-2-4-13-14(6-11)19-8-18-13/h1-6,16-17H,7-8H2 |
InChI Key |
WIUBPXGBDUDNKD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-chlorophenol typically involves the reaction of 4-chlorophenol with 1,3-benzodioxole-5-ylamine under specific conditions. The reaction is often carried out in the presence of a suitable base and solvent to facilitate the formation of the aminomethyl linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chlorophenol group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-chlorophenol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or as a probe to investigate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following compounds share structural motifs with 2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-chlorophenol, enabling comparative analysis:
Key Observations :
- Melting Points: Compounds with bulkier substituents (e.g., benzodioxol, isoxazole) exhibit higher melting points due to increased intermolecular interactions. For instance, the isoxazole-aminomethyl derivative (100–103°C) melts higher than its iminomethyl analogue (90–93°C), likely due to stronger hydrogen bonding from the NH group.
- IR Spectroscopy: The OH stretch in phenolic compounds appears between 3400–3650 cm⁻¹.
- NMR Shifts: The NCH₂ group in this compound would likely resonate near δ 4.2–4.5 ppm (cf. δ 4.2 ppm in ), while the benzodioxol protons may appear as multiplets between δ 6.0–7.0 ppm .
Reactivity and Catalytic Behavior
- Catalytic Methylation: Mn₂O₃ catalysts promote ortho-methylation of 4-chlorophenol to 4-chloro-2-cresol under MPV-like mechanisms . The benzodioxol-aminomethyl substituent in the target compound could sterically hinder such reactions or redirect methylation to other positions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
